molecular formula C15H15I2NO3 · HCl B1163411 T2AA (hydrochloride)

T2AA (hydrochloride)

Cat. No.: B1163411
M. Wt: 547.6
InChI Key: ILDRWUYIAXQKLH-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Origin and Design Rationale of T2AA (Hydrochloride) as a Thyroid Hormone Derivative Analog

The development of T2AA (hydrochloride) is rooted in the study of thyroid hormones and their analogs. nih.govnih.gov Researchers initially discovered that the thyroid hormone 3,3′,5-triiodothyronine (T3) could inhibit the interaction between PCNA and proteins containing a PIP-box sequence. nih.govresearchgate.net This unexpected finding prompted the rational design of a derivative that would retain this inhibitory function but be devoid of hormonal activity to avoid confounding systemic effects. nih.govresearchgate.netsci-hub.se

T2AA (hydrochloride) is a structural analog of the thyroid hormone T3. nih.govnih.gov It was synthesized from 3,5-diiodothyronine, a metabolite of thyroid hormones. nih.govglpbio.com While T3 possesses three iodine atoms on its thyronine core, T2AA is a di-iodinated compound. nih.gov The key structural modification in T2AA is the conversion of the carboxylic acid side chain of the parent thyronine structure into an amino alcohol group. nih.govresearchgate.net This alteration is critical to its altered biological activity profile.

Table 1: Structural Comparison of Key Compounds

Compound Chemical Name Key Structural Features
T2AA (hydrochloride) (S)-4-(4-(2-amino-3-hydroxypropyl)-2,6-diiodophenoxy)phenol hydrochloride Di-iodinated thyronine core, amino alcohol side chain.
3,3′,5-Triiodothyronine (T3) (S)-2-amino-3-(4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl)propanoic acid Tri-iodinated thyronine core, amino acid side chain. msdmanuals.com

| 3,5-Diiodothyronine (T2) | 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-di-iodophenyl]propanoic acid | Di-iodinated thyronine core, amino acid side chain. glpbio.com |

A primary goal in the design of T2AA was to eliminate the hormonal effects associated with T3 and other thyroid hormone analogs. nih.govresearchgate.net Thyroid hormones exert their physiological effects by binding to thyroid hormone receptors (TRs), which are nuclear receptors that regulate gene expression. google.comfrontiersin.org The structural modifications in T2AA, particularly the alteration of the side chain, were specifically intended to prevent its binding to these receptors. nih.govsci-hub.se As a result, T2AA was engineered as a T3 derivative that exhibits little to no thyroid hormone activity, making it a more specific tool for studying its effects on other targets like PCNA. nih.govresearchgate.netsci-hub.se

Structural Relationship to 3,3′,5-Triiodothyronine (T3)

Identification as a Proliferating Cell Nuclear Antigen (PCNA) Inhibitor

The true significance of T2AA in chemical biology stems from its identification as a small molecule inhibitor of PCNA. nih.govmedchemexpress.com This discovery was based on the initial observation that T3 could interfere with the binding of proteins to PCNA. nih.govresearchgate.net Subsequent screening and design efforts led to T2AA, which was found to effectively disrupt the protein-protein interactions involving PCNA. nih.govcaymanchem.com

Specifically, T2AA inhibits the interaction between PCNA and peptides containing the PCNA-interacting peptide (PIP) box motif. nih.govresearchgate.net It achieves this by binding to a cavity on the PCNA surface that is also the binding site for the PIP-box. nih.govsci-hub.se Research has shown that T2AA can inhibit the interaction of PCNA with a PIP-box peptide with an IC50 value of approximately 1 μM. nih.govmedchemexpress.comcaymanchem.com Furthermore, it disrupts the interaction between PCNA and full-length p21, which is one of the most tightly binding PCNA ligand proteins known. nih.govresearchgate.net

Overview of PCNA's Multifunctional Role in DNA Metabolism

Proliferating Cell Nuclear Antigen (PCNA) is a homotrimeric ring-shaped protein that encircles DNA, functioning as a sliding clamp. mdpi.comencyclopedia.pub This structure allows it to act as a mobile platform or scaffold on the DNA, coordinating a multitude of processes essential for genome maintenance. nih.govmdpi.com PCNA is a key component of the DNA replication machinery, where it tethers DNA polymerases to the DNA template, ensuring the high processivity required for efficient DNA synthesis. oup.commdpi.com

Beyond its canonical role in DNA replication, PCNA is a central hub for a vast network of protein interactions, mediating numerous critical cellular functions. mdpi.comencyclopedia.pub It plays a pivotal role in:

DNA Repair: PCNA is involved in multiple DNA repair pathways, including mismatch repair, base excision repair, nucleotide excision repair, and double-strand break repair. mdpi.comencyclopedia.pub

Translesion Synthesis (TLS): When the replication fork encounters DNA damage, PCNA is post-translationally modified (often by ubiquitination) to recruit specialized, low-fidelity TLS polymerases that can synthesize DNA across the lesion, a process known as DNA damage tolerance. nih.govmdpi.commdpi.com

Cell Cycle Control: PCNA interacts with proteins that regulate cell cycle progression, ensuring that DNA replication and repair are properly coordinated with cell division. oup.com

Chromatin Assembly: It also participates in the re-establishment of chromatin structure following DNA replication. nih.gov

Table 2: Key Functions of PCNA in DNA Metabolism

Function Description Interacting Protein Examples
DNA Replication Acts as a processivity factor for DNA polymerases. encyclopedia.puboup.com DNA polymerase δ, DNA ligase I, Fen1 oup.com
DNA Repair Serves as a scaffold for various DNA repair proteins. mdpi.comencyclopedia.pub MSH6 (Mismatch Repair), XPG (Nucleotide Excision Repair)
Translesion Synthesis (TLS) Recruits specialized polymerases to bypass DNA lesions. nih.govmdpi.com DNA Polymerase η, Rev1 nih.govmdpi.com

| Cell Cycle Regulation | Interacts with cell cycle regulators like p21. nih.govresearchgate.net | p21, CDT1 medchemexpress.com |

Significance of PCNA Inhibition in Chemical Biology Research

The central role of PCNA in cell proliferation and genome maintenance has made it an attractive target for therapeutic intervention, particularly in oncology. nih.govoup.comnih.gov Because cancer cells are often characterized by rapid proliferation and a reliance on DNA damage response pathways, they can be particularly vulnerable to the inhibition of PCNA. nih.govresearchgate.net

The development of small molecule inhibitors like T2AA is highly significant for chemical biology research for several reasons:

Probing PCNA Function: T2AA provides a valuable chemical tool to dissect the complex roles of PCNA in living cells. By inhibiting its interactions, researchers can study the consequences on DNA replication, various repair pathways, and cell cycle progression. nih.govresearchgate.net

Therapeutic Strategy: Inhibiting PCNA protein-protein interactions represents a novel strategy to sensitize cancer cells to conventional chemotherapies. nih.govresearchgate.net For instance, T2AA has been shown to increase the cellular DNA damage induced by agents like cisplatin (B142131). nih.govsci-hub.se By disrupting PCNA-dependent DNA repair, such as translesion synthesis, T2AA can prevent cancer cells from tolerating the DNA damage caused by chemotherapy, leading to enhanced cell death. nih.govcaymanchem.com

Drug Discovery: T2AA serves as a lead compound for the development of more potent and selective PCNA inhibitors. acs.orgacs.org Its discovery has validated the PCNA interaction surface as a druggable target and has spurred efforts to identify other small molecules that can modulate its function. acs.orgmdpi.com

Properties

Molecular Formula

C15H15I2NO3 · HCl

Molecular Weight

547.6

InChI

InChI=1S/C15H15I2NO3.ClH/c16-13-6-9(5-10(18)8-19)7-14(17)15(13)21-12-3-1-11(20)2-4-12;/h1-4,6-7,10,19-20H,5,8,18H2;1H/t10-;/m0./s1

InChI Key

ILDRWUYIAXQKLH-PPHPATTJSA-N

SMILES

OC(C=C1)=CC=C1OC2=C(I)C=C(C[C@H](N)CO)C=C2I.Cl

Synonyms

T2-amino Alcohol

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of T2aa Hydrochloride

Chemical Synthesis Pathways for T2AA (Hydrochloride)

The synthesis of T2AA (hydrochloride) centers on the formation of its core aminothiazole structure, a class of heterocyclic compounds with significant applications.

Reaction of Thiourea (B124793) with Haloacetoacetyl Chloride Derivatives

While a specific, detailed protocol for the synthesis of T2AA (hydrochloride) is not extensively documented in publicly available literature, the fundamental chemical transformation likely involves a variation of the well-established Hantzsch thiazole (B1198619) synthesis. This classical method is the most common and versatile route for preparing 2-aminothiazole (B372263) derivatives. rsc.orgresearchgate.netderpharmachemica.comijsrst.com

The Hantzsch synthesis involves the cyclocondensation reaction between a compound containing a thiourea or thioamide functional group and an α-halocarbonyl compound, such as an α-haloacetoacetyl chloride derivative. derpharmachemica.comijsrst.com The reaction proceeds through the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloacetoacetyl chloride, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

The general mechanism can be outlined as follows:

Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbonyl carbon of the haloacetoacetyl chloride derivative.

Intermediate Formation: This initial reaction forms an intermediate, which then undergoes a subsequent intramolecular reaction.

Cyclization and Dehydration: The amino group of the thiourea intermediate attacks the carbonyl carbon, leading to the formation of a five-membered ring. Subsequent dehydration results in the stable aromatic 2-aminothiazole ring structure.

This method is highly adaptable, allowing for the synthesis of a wide array of structurally diverse thiazoles by varying the substituents on both the thiourea and the α-halocarbonyl reactants. derpharmachemica.com

Optimization of Reaction Conditions and Yield

The efficiency and yield of Hantzsch-type thiazole syntheses are highly dependent on the reaction conditions. Researchers have explored various parameters to optimize the formation of 2-aminothiazole derivatives, which can be extrapolated to the synthesis of T2AA (hydrochloride). Key areas of optimization include the choice of solvent, catalyst, and the application of non-conventional energy sources.

Solvents and Catalysts: A range of solvents have been employed, including ethanol, water, and polyethylene (B3416737) glycol (PEG), with the choice often influencing reaction time and yield. mdpi.combepls.com The use of catalysts is a common strategy to improve reaction efficiency. Both conventional heating and modern techniques like ultrasonic irradiation have been shown to be effective. mdpi.com For instance, silica-supported tungstosilicic acid has been used as a reusable catalyst, promoting a green chemistry approach. mdpi.combepls.com Biocatalysts, such as lipase, have also been successfully used in aqueous media, further enhancing the environmental friendliness of the synthesis. rsc.org

Non-Conventional Methods: Ultrasonic-assisted synthesis has emerged as a powerful tool to accelerate the reaction, often leading to shorter reaction times and high yields without the need for high temperatures. mdpi.comrsc.org This method enhances mass transfer and provides the activation energy required for the reaction.

The table below summarizes various optimized conditions reported for Hantzsch-type thiazole syntheses, which could be applicable to the production of T2AA (hydrochloride).

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Silica Supported Tungstosilicic AcidEthanolReflux3.5 h79-90 mdpi.com
Silica Supported Tungstosilicic Acid (Ultrasonic)EthanolRoom Temp2 h79-90 mdpi.com
Lipase (Ultrasonic)Water3515-30 minup to 97 rsc.org
Trypsin from porcine pancreasEthanol457 hup to 94 nih.gov
None (Microwave)None-10-15 minExcellent bepls.com
Fe(SD)3 (Ultrasonic)Water6015-17 min72-87 bepls.com

This table is generated based on data for similar Hantzsch thiazole syntheses and serves as a guideline for potential optimization of T2AA (hydrochloride) synthesis.

Synthesis of T2AA (Hydrochloride) Analogs and Derivatives

The chemical scaffold of T2AA has been utilized as a starting point for the development of novel analogs and derivatives, particularly in the context of creating inhibitors for specific biological targets.

Rational Design of Structural Variants

The rational design of T2AA analogs is primarily guided by its interaction with biological targets such as the Proliferating Cell Nuclear Antigen (PCNA). researchgate.net By understanding the structural basis of this interaction, modifications can be introduced to the T2AA molecule to enhance its binding affinity and specificity. For example, in the context of PCNA inhibition, the amino acid moiety of T2AA's structural analog, T3, was observed to be close to key residues (M40 and H44) in the PCNA binding pocket. researchgate.net This knowledge allows for the design of new variants where different functional groups are strategically placed to create more potent and selective inhibitors. researchgate.net

Computational methods, such as Bayesian classifier methods, have been employed to virtually screen libraries of T2AA-containing peptoids to identify candidates with improved properties. mdpi.com This in silico approach allows for the pre-filtering of molecules, focusing synthetic efforts on the most promising candidates. mdpi.com

Submonomer Peptoid Synthesis Incorporating T2AA Fragments

A significant application of T2AA and its analogs is their incorporation into peptoids, which are a class of peptidomimetics with enhanced stability and conformational flexibility. mdpi.commedchemexpress.com The submonomer synthesis method is a robust and efficient solid-phase technique for creating sequence-defined peptoids. ijsrst.com This method is particularly amenable to incorporating complex fragments like T2AA. mdpi.commedchemexpress.com

The submonomer synthesis cycle consists of two main steps:

Acylation: A resin-bound amine is acylated with an activated bromoacetic acid.

Displacement: A primary amine, in this case, a T2AA analog, displaces the bromide in a nucleophilic substitution reaction, thereby incorporating the T2AA fragment as a side chain.

This two-step cycle is repeated to build the desired peptoid sequence. The versatility of this method allows for the creation of large and diverse libraries of T2AA-containing peptoids. mdpi.com These peptoid libraries have been instrumental in identifying novel ligands for protein targets and for developing molecules that can disrupt protein-protein interactions. mdpi.commedchemexpress.com The compatibility of the submonomer method with standard Fmoc-peptide synthesis also allows for the creation of peptide-peptoid hybrids, further expanding the chemical diversity of the resulting molecules.

Advanced Analytical Characterization Techniques for T2aa Hydrochloride

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of T2AA (hydrochloride). Methods such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the compound's atomic arrangement and electronic properties.

In a typical ¹H NMR spectrum of T2AA (hydrochloride), specific chemical shifts would correspond to the protons in its distinct chemical environments. The aromatic protons on the di-iodophenoxy and hydroxyphenyl rings would appear in the downfield region (typically 6.5-8.0 ppm). The protons of the aminopropanol (B1366323) side chain, including those on the carbons adjacent to the amine and hydroxyl groups, would resonate in the more upfield region. The formation of the hydrochloride salt would cause a downfield shift for protons near the amine group due to the increased positive charge on the nitrogen atom. pw.edu.pleconomie.gouv.fr

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct signals for the aromatic carbons, with the iodine-substituted carbons being significantly shifted. The carbons of the aliphatic side chain would also have characteristic chemical shifts. While detailed, fully assigned experimental spectra are not widely published in peer-reviewed literature, the expected shifts can be predicted based on the known structure and general principles of NMR spectroscopy.

Table 2: Predicted ¹H NMR Chemical Shifts for T2AA Core Structure

Protons Predicted Chemical Shift (ppm) Range Multiplicity
Aromatic Protons (Phenolic Ring) 6.8 - 7.2 Multiplet
Aromatic Protons (Di-iodo Ring) 7.5 - 7.9 Multiplet
Methine Proton (-CH(N)-) ~3.5 - 4.0 Multiplet
Methylene Protons (-CH₂-) ~2.8 - 3.2 Multiplet
Methylene Protons (-CH₂OH) ~3.6 - 4.1 Multiplet

Note: These are predicted values. Actual values may vary based on solvent and experimental conditions. The presence of the hydrochloride salt typically shifts signals of nearby protons downfield.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the T2AA molecule. The presence of aromatic rings (chromophores) in its structure allows it to absorb light in the UV region. The UV spectrum of T2AA in solution typically shows a maximum absorbance (λmax) around 229 nm. caymanchem.com This absorption is characteristic of the π to π* transitions within the phenyl ether system. This technique is valuable for quantitative analysis and for confirming the presence of the aromatic core of the molecule. ijrpb.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for separating T2AA from any impurities that may be present from its synthesis, ensuring a high degree of purity for research applications.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of T2AA (hydrochloride). molnova.comvwr.com Commercial suppliers of T2AA consistently report a purity of ≥98% as measured by HPLC.

A typical reverse-phase HPLC (RP-HPLC) method would be employed for this analysis. In such a setup, T2AA (hydrochloride) is passed through a nonpolar stationary phase (e.g., C18 column) with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727) with a modifying agent like trifluoroacetic acid). The compound is retained on the column and then elutes at a characteristic retention time. A UV detector, set to a wavelength where T2AA absorbs strongly (e.g., 229 nm), is used to monitor the column effluent. The purity is determined by integrating the area of the peak corresponding to T2AA and comparing it to the total area of all peaks in the chromatogram.

Table 3: HPLC Purity Data for T2AA (hydrochloride)

Supplier/Source Reported Purity Analytical Method
Sigma-Aldrich ≥98% HPLC
MOLNOVA >98% HPLC
Cayman Chemical ≥95% Not specified, likely HPLC
MedKoo Biosciences >98% HPLC

This table is a summary of data from various chemical suppliers. caymanchem.commedkoo.commolnova.com

Crystallographic Analysis

X-ray crystallography provides definitive, three-dimensional structural information of molecules at the atomic level. For T2AA, crystallographic studies are particularly insightful for understanding its interaction with its biological target, Proliferating Cell Nuclear Antigen (PCNA).

The design of T2AA was rationally guided by the co-crystal structure of its parent compound, 3,3′,5-triiodothyronine (T3), in a complex with PCNA. nih.govnih.gov Researchers solved the co-crystal structure of the PCNA-T3 complex to a resolution of 2.1 Å (PDB ID: 3VKX). nih.govresearchgate.net This structure revealed that T3 binds to the same hydrophobic cavity on PCNA that is recognized by proteins containing the PCNA-interacting protein (PIP) box motif. nih.govresearchgate.net

The analysis of the PCNA-T3 structure showed that the 3'-iodine atom of T3 is positioned away from the main binding cavity, suggesting it is not essential for the interaction. nih.govresearchgate.net This observation led directly to the design of T2AA, which lacks this 3'-iodine and has its carboxylic acid group replaced with an amino alcohol to eliminate thyroid hormone activity. nih.gov The T2AA compound was designed to retain the key binding features of the di-iodophenyl ring, which fits into a pocket on the PCNA surface and induces a conformational change in the interdomain connecting loop (IDCL). researchgate.netplos.org This dynamic movement of the IDCL is unique to the binding of this class of small molecules and is not seen in PCNA structures complexed with PIP-box peptides. nih.govresearchgate.net Therefore, while a co-crystal structure of T2AA with PCNA is not publicly available, the detailed analysis of the PCNA-T3 complex provides a robust model for how T2AA engages its target protein.

Table 4: Crystallographic Data for PCNA-T3 Complex

Parameter Value Reference
PDB ID 3VKX nih.govresearchgate.net
Resolution 2.1 Å nih.govnih.gov
Molecule Proliferating Cell Nuclear Antigen (PCNA) complexed with 3,3',5-Triiodo-L-thyronine (T3) researchgate.net
Key Finding T3 binds to the PIP-box binding site, inducing a unique conformational change in the IDCL. nih.govresearchgate.net

| Relevance to T2AA | Guided the rational design of T2AA as a PCNA inhibitor by identifying dispensable moieties on the T3 scaffold. | nih.gov |

Table of Compound Names

Abbreviation / Trivial Name Full Chemical Name
T2AA (hydrochloride) (S)-4-(4-(2-amino-3-hydroxypropyl)-2,6-diiodophenoxy)phenol hydrochloride
T3 3,3′,5-triiodothyronine
PCNA Proliferating Cell Nuclear Antigen
DMSO Dimethyl sulfoxide
DMF Dimethylformamide
HPLC High-Performance Liquid Chromatography
NMR Nuclear Magnetic Resonance

Molecular and Cellular Mechanism of Action of T2aa Hydrochloride

Proliferating Cell Nuclear Antigen (PCNA) as the Primary Molecular Target

T2AA's effects are rooted in its ability to bind directly to PCNA, a homotrimeric ring-shaped protein that encircles DNA and acts as a scaffold for numerous proteins involved in DNA synthesis and repair. uniprot.org

Direct Binding to the PCNA PIP-box Binding Cavity

Crystallographic studies have revealed that T2AA binds to PCNA in a 2:1 ratio. nih.gov One of its primary binding sites is the PIP-box (PCNA-interacting protein box) binding cavity. nih.govnih.gov This cavity is a hydrophobic pocket on the surface of PCNA that is crucial for its interaction with a wide range of proteins containing the PIP-box motif. nih.govacs.org The binding of T2AA to this site is structurally similar to that of T3 (3,3',5-triiodothyronine), from which T2AA was derived. nih.govnih.govnih.gov

Competitive Inhibition of PCNA-Protein Interacting Partner (PIP-box) Interactions

By occupying the PIP-box binding cavity, T2AA competitively inhibits the interaction between PCNA and proteins that contain the PIP-box motif. nih.govnih.govmdpi.com This has been demonstrated by T2AA's ability to inhibit the interaction of PCNA with a PIP-box containing peptide with an IC50 of approximately 1 µM. nih.govnih.govcaymanchem.comrndsystems.com Furthermore, T2AA disrupts the interaction between PCNA and full-length p21, which is one of the most tightly binding PCNA ligand proteins known. nih.govnih.govcaymanchem.com This disruption of PCNA-protein interactions is a key element of its mechanism, as it can theoretically perturb any PCNA/PIP-box protein interaction within the cell. nih.gov The ability of T2AA to abolish the interaction between PCNA and DNA polymerase δ in cellular chromatin further underscores its inhibitory action. nih.govnih.govcaymanchem.com

Interaction Inhibited by T2AA Significance IC50 Value
PCNA / PIP-box peptideDemonstrates direct competitive inhibition at the PIP-box binding site. nih.govnih.govcaymanchem.comrndsystems.com~1 µM nih.govnih.govcaymanchem.comrndsystems.com
PCNA / p21 (full-length)Shows inhibition of a high-affinity PCNA interaction, suggesting broad inhibitory potential. nih.govnih.govcaymanchem.comNot specified
PCNA / DNA polymerase δDisrupts a key interaction for DNA replication. nih.govnih.govcaymanchem.comNot specified
Monoubiquitinated PCNA / Pol η fragmentImplies interference with translesion DNA synthesis. nih.govnih.govNot specified

Impact on PCNA Subunit Interface and Lys-164 Vicinity

In addition to the PIP-box cavity, T2AA also binds to a second site on the PCNA homotrimer, adjacent to the subunit interface and in close proximity to Lysine-164 (Lys-164). nih.govnih.gov This lysine (B10760008) residue is a critical site for post-translational modification, specifically monoubiquitination by the RAD18 enzyme, which is a key signal in the DNA damage response. nih.govnih.gov While T2AA does not inhibit the monoubiquitination of PCNA itself, its binding near Lys-164 hinders the interactions of monoubiquitinated PCNA with other proteins, such as DNA polymerase η (pol η) and REV1. nih.govnih.gov This interference with the interactions of modified PCNA is crucial for its effects on DNA repair pathways. nih.govnih.gov

Modulation of DNA Metabolism Pathways

Through its interaction with PCNA, T2AA significantly modulates essential cellular processes involving DNA metabolism.

Inhibition of De Novo DNA Synthesis and DNA Replication

A direct consequence of T2AA's disruption of PCNA-protein interactions is the inhibition of DNA replication. nih.govnih.govcaymanchem.com By preventing the association of PCNA with key replication machinery components like DNA polymerase δ, T2AA effectively stalls DNA replication forks. acs.orgnih.govrndsystems.com This leads to the inhibition of de novo DNA synthesis and causes cells to arrest in the S-phase of the cell cycle. acs.orgnih.govcaymanchem.combertin-bioreagent.com The phosphorylation of Chk1 and RPA32 in chromatin upon T2AA treatment is indicative of the DNA replication stress caused by these stalled replication forks. acs.orgnih.gov

Effect of T2AA on DNA Replication Observed Cellular Outcome
Inhibition of PCNA-DNA polymerase δ interaction nih.govnih.govcaymanchem.comStalling of DNA replication forks acs.orgnih.govrndsystems.com
Inhibition of de novo DNA synthesis acs.orgnih.govnih.govS-phase cell cycle arrest acs.orgnih.govcaymanchem.combertin-bioreagent.com
Induction of DNA replication stress acs.orgnih.govPhosphorylation of Chk1 and RPA32 acs.orgnih.gov

Interference with DNA Repair Mechanisms

T2AA's impact extends to various DNA repair pathways that are dependent on PCNA. acs.org It has been shown to inhibit translesion DNA synthesis (TLS), a process that allows the replication machinery to bypass DNA lesions. nih.govnih.govnih.gov Specifically, T2AA hinders the interaction of monoubiquitinated PCNA with TLS polymerases like pol η and REV1. nih.govnih.gov

Furthermore, T2AA interferes with the repair of interstrand cross-links (ICLs), a highly toxic form of DNA damage. nih.govnih.govmedchemexpress.com The repair of ICLs often involves TLS, and by inhibiting this process, T2AA significantly delays the reactivation of reporter plasmids containing an ICL. nih.govnih.gov This interference with DNA repair leads to an accumulation of DNA damage. For instance, when combined with cisplatin (B142131), a DNA cross-linking agent, T2AA significantly enhances the formation of DNA double-strand breaks (DSBs). nih.govnih.govcaymanchem.com This suggests that T2AA prevents the proper repair of cisplatin-induced lesions, leading to the accumulation of more severe damage. nih.govnih.gov

Translesion DNA Synthesis (TLS) Inhibition

T2AA (hydrochloride) functions as a potent inhibitor of translesion DNA synthesis (TLS), a crucial cellular mechanism for bypassing DNA lesions during replication. nih.govnih.gov The compound achieves this by disrupting the interaction between PCNA and proteins containing a PCNA-interacting protein (PIP) box. caymanchem.combertin-bioreagent.com Specifically, T2AA has been shown to inhibit the interaction between PCNA and a PIP-box-containing peptide with an IC50 of approximately 1 μM. caymanchem.combertin-bioreagent.comnih.govdrugbank.com This inhibition extends to the interaction between PCNA and full-length p21, a key cell cycle regulator and a tight-binding PCNA ligand. caymanchem.combertin-bioreagent.comnih.govdrugbank.com

Crystallographic studies have revealed that T2AA binds to a hydrophobic subpocket within the PIP-box binding site on PCNA. nih.govrcsb.orgacs.org This binding sterically hinders the association of PIP-box-containing proteins, such as specialized DNA polymerases involved in TLS, with PCNA. nih.govrcsb.org By preventing the recruitment of these polymerases to the replication fork, T2AA effectively stalls the bypass of DNA lesions, leading to an accumulation of unresolved DNA damage. nih.gov Research has demonstrated that T2AA significantly inhibits TLS on a cisplatin-cross-linked template in cells. nih.govdrugbank.com

Modulation of Interstrand DNA Cross-link (ICL) Repair

Interstrand DNA cross-links (ICLs) are highly cytotoxic lesions that covalently link the two strands of the DNA double helix, thereby blocking essential processes like replication and transcription. frontiersin.orghubrecht.eu The repair of ICLs is a complex process that often involves the Fanconi anemia (FA) pathway and TLS, which are regulated by monoubiquitinated PCNA. nih.govfrontiersin.org

T2AA has been shown to significantly modulate ICL repair. nih.gov It inhibits the repair of ICLs by interfering with the function of monoubiquitinated PCNA. nih.govnih.gov While T2AA does not inhibit the monoubiquitination of PCNA itself, it hinders the interaction of TLS polymerases, such as Pol η and REV1, with monoubiquitinated PCNA on the chromatin. nih.govrcsb.orgnih.gov This disruption of essential protein-protein interactions leads to a delay in the reactivation of reporter plasmids containing an ICL, indicating an inhibition of ICL repair. nih.govrcsb.orgnih.gov This unique ability to inhibit ICL repair distinguishes T2AA from other PCNA/PIP-box interaction inhibitors. nih.gov

Enhancement of DNA Double-Strand Break (DSB) Formation

A significant consequence of T2AA's inhibitory effects on DNA repair pathways is the enhancement of DNA double-strand break (DSB) formation, particularly in the presence of DNA-damaging agents like cisplatin. caymanchem.combertin-bioreagent.comnih.govmedchemexpress.com By inhibiting TLS and ICL repair, T2AA leads to the collapse of stalled replication forks, resulting in the formation of DSBs. nih.govnih.gov

Neutral comet assays have demonstrated that the combination of T2AA and cisplatin significantly increases the formation of DSBs compared to cisplatin treatment alone. nih.govnih.govebiohippo.com Furthermore, T2AA promotes the colocalization of phospho-ATM and 53BP1 foci and upregulates phospho-BRCA1 in cisplatin-treated cells, all of which are markers of an active DSB response. nih.govrcsb.orgnih.gov This enhancement of DNA damage contributes to the synergistic cytotoxicity observed when T2AA is used in combination with certain chemotherapeutic agents. acs.orgnih.gov

Induction of DNA Replication Stress

T2AA directly induces DNA replication stress by stalling DNA replication forks. nih.gov This is a direct consequence of its ability to inhibit the function of PCNA, a central component of the DNA replication machinery. nih.gov By disrupting the interaction between PCNA and essential replication proteins like DNA polymerase δ, T2AA effectively halts de novo DNA synthesis. caymanchem.combertin-bioreagent.comnih.gov

The stalled replication forks lead to the accumulation of unreplicated single-stranded DNA (ssDNA), a hallmark of replication stress. nih.gov This, in turn, activates the ATR-Chk1 signaling pathway, a key component of the DNA damage response. nih.govnih.gov

Perturbation of Cellular Processes

Induction of S-Phase Cell Cycle Arrest

The induction of DNA replication stress by T2AA leads to the activation of cell cycle checkpoints, resulting in a block in cell cycle progression. caymanchem.combertin-bioreagent.com Specifically, treatment with T2AA at a concentration of 20 μM has been shown to induce cell cycle arrest in the S-phase in U2OS and HeLa cells. caymanchem.combertin-bioreagent.comglpbio.com This S-phase arrest is a direct consequence of the inhibition of DNA replication, as the cell's machinery attempts to repair the stalled replication forks before proceeding with cell division. nih.govdrugbank.com In some contexts, T2AA has also been noted to promote G1/S phase cell cycle arrest. nih.gov Interestingly, while the reversible PCNA inhibitor T2AA allows cells to readily move from an early S-phase accumulation upon its removal, other irreversible inhibitors can cause a sustained late S/G2 phase arrest. nih.gov

Activation of DNA Damage Response (DDR) Pathways

The accumulation of DNA lesions and the induction of replication stress by T2AA trigger a robust activation of the DNA Damage Response (DDR) pathways. nih.govasm.org The DDR is a complex signaling network that senses DNA damage and coordinates cell cycle arrest, DNA repair, and, in cases of irreparable damage, apoptosis. asm.orgru.nl

Treatment with T2AA leads to the phosphorylation of key DDR proteins. For instance, the phosphorylation of Chk1 and histone H2AX is observed upon T2AA treatment, indicating the activation of the ATR-Chk1 pathway in response to replication stress. nih.govresearchgate.net The phosphorylation of RPA32, which accumulates on ssDNA at stalled replication forks, is also a notable consequence of T2AA treatment. nih.govdrugbank.com This activation of the DDR is a critical component of T2AA's mechanism of action, as it mediates the cellular response to the induced DNA damage.

Table of Research Findings on T2AA (hydrochloride)

MechanismKey FindingCell LinesConcentrationReference
TLS InhibitionInhibits PCNA/PIP-box peptide interaction with an IC50 of ~1 μM.Biochemical Assay~1 μM caymanchem.comnih.govdrugbank.com
ICL Repair ModulationSignificantly delayed reactivation of a reporter plasmid containing an ICL.COS7Dose-dependent nih.gov
DSB Formation EnhancementSignificantly enhanced formation of DNA double-strand breaks by cisplatin.U2OS15 μM nih.gov
DNA Replication StressInhibits de novo DNA synthesis.U2OS, HeLaConcentration-dependent nih.gov
S-Phase ArrestInduces cell cycle arrest at the S phase.U2OS, HeLa20 μM caymanchem.combertin-bioreagent.com
DDR ActivationPhosphorylation of Chk1 and H2AX.HeLaConcentration-dependent nih.gov

Table of Compound Names

Compound Name
T2AA (hydrochloride)
Cisplatin
3,3′,5-triiodothyronine (T3)
T2Pt
Gemcitabine
ATX-101
AOH1160
PCNA-I1
PCNA-I1S
R9-AR-PIP
T2AA-NEal-NTyr
Doxorubicin
Tanshinone IIA (T2A)
Etoposide (Eto)
Mitomycin C (MMC)
Camptothecin (Cpt)
Hydroxyurea (HU)
β-lapachone (β-lap)
Staurosporine (STS)
ZVAD-fmk
Phosphorylation of Chk1 and RPA32

A key consequence of the DNA replication stress induced by T2AA is the phosphorylation of critical checkpoint proteins. nih.gov When DNA replication forks are stalled, stretches of single-stranded DNA (ssDNA) become exposed and are coated by Replication Protein A (RPA). nih.govthno.org This structure acts as a signal for the activation of the ATR kinase. nih.govresearchgate.net

Once activated, ATR phosphorylates a multitude of downstream targets to manage the replication stress. nih.gov Among these are the checkpoint kinase Chk1 and the 32 kDa subunit of RPA, RPA32. acs.orgnih.govnih.gov The phosphorylation of Chk1 is a crucial event that leads to cell cycle arrest, providing time for the cell to repair the DNA damage. acs.orgthno.org Concurrently, the phosphorylation of RPA32 in response to replication stress is a hallmark of the DDR. nih.govbiorxiv.org Research shows that T2AA treatment leads to the phosphorylation of both Chk1 and RPA32 within the chromatin, confirming its role in causing replication fork stalling and activating the ATR-Chk1 signaling pathway. acs.orgnih.gov

Upregulation of Phospho-ATM and Phospho-BRCA1

T2AA not only activates the ATR pathway but also enhances the cellular response to DNA double-strand breaks (DSBs), which can arise from the collapse of stalled replication forks. nih.gov This involves the Ataxia-Telangiectasia Mutated (ATM) kinase, another central player in the DDR. mdpi.com When used in combination with DNA cross-linking agents like cisplatin, T2AA significantly promotes the formation of colocalized foci of phospho-ATM (Ser-1981) and 53BP1, a specific marker for DSBs. nih.govnih.gov

Furthermore, T2AA treatment leads to the upregulation of phosphorylated Breast Cancer gene 1 (BRCA1). nih.govnih.gov Specifically, Ser-1524 phosphorylated BRCA1 is significantly increased when cells are treated with both T2AA and cisplatin. nih.gov BRCA1 is a critical tumor suppressor protein involved in DNA repair, particularly through homologous recombination. biorxiv.orgnih.gov Its phosphorylation is a key step in its recruitment to sites of DNA damage and the activation of its repair functions. biorxiv.orgresearchgate.net The upregulation of phospho-ATM and phospho-BRCA1 suggests that T2AA exacerbates DNA damage, particularly DSBs, and pushes the cell to mount a more robust, but ultimately overwhelmed, damage response. nih.govnih.gov

Selective Biochemical Interactions with DNA Polymerases and Other Proteins

T2AA functions as a protein-protein interaction inhibitor, specifically targeting the central DNA replication and repair scaffold protein, Proliferating Cell Nuclear Antigen (PCNA). caymanchem.com PCNA is a homotrimeric ring-shaped protein that encircles DNA and acts as a sliding clamp and a platform for the recruitment of numerous proteins involved in DNA metabolism. acs.orgnih.gov Many of these "client" proteins interact with PCNA through a conserved motif known as the PCNA-interacting protein box (PIP-box). acs.orgnih.gov T2AA exerts its effects by binding to PCNA and disrupting these crucial interactions. acs.orgnih.gov

Disruption of PCNA Interaction with DNA Polymerase δ (Pol δ)

One of the primary functions of PCNA during DNA replication is to tether DNA polymerase δ (Pol δ) to the DNA template, ensuring processive synthesis of the lagging strand. nih.gov This interaction is mediated by a PIP-box within a subunit of Pol δ. nih.gov T2AA has been shown to effectively abolish the interaction between PCNA and Pol δ within the cellular chromatin. nih.gov By preventing Pol δ from associating with the replication fork, T2AA directly inhibits de novo DNA synthesis, leading to S-phase cell cycle arrest. nih.gov

Inhibition of Interactions between Monoubiquitinated PCNA and Associated Proteins (e.g., Pol η, REV1)

In response to DNA damage, PCNA can be post-translationally modified, which alters its interaction partners and switches its function from replicative to repair-oriented processes. A key modification is monoubiquitination at the Lysine-164 residue, which is crucial for recruiting specialized translesion synthesis (TLS) polymerases to bypass DNA lesions. nih.govnih.gov These TLS polymerases, such as DNA polymerase η (Pol η) and REV1, contain ubiquitin-binding domains that allow them to specifically interact with monoubiquitinated PCNA. nih.govmdpi.com

T2AA has been demonstrated to hinder the interactions of both Pol η and REV1 with monoubiquitinated PCNA. acs.orgnih.govnih.gov In vitro assays confirmed that T2AA inhibits the binding of a purified Pol η fragment to monoubiquitinated PCNA. nih.govnih.gov Cellular studies further showed that T2AA decreases the colocalization of both Pol η and REV1 with PCNA on chromatin following DNA damage. nih.gov Importantly, T2AA achieves this without preventing the monoubiquitination of PCNA itself, indicating that it directly blocks the interface between monoubiquitinated PCNA and the TLS polymerases. nih.govnih.gov

Analysis of PCNA-Client Protein Interaction Networks

PCNA functions as a central hub, coordinating a vast network of client proteins to manage DNA replication and repair. acs.orgnih.gov The functional outcomes of PCNA are dictated by the specific set of proteins interacting with it at any given time. T2AA acts as a modulator of this network by selectively inhibiting certain interactions.

The table below summarizes the key interactions disrupted by T2AA.

PCNA State Interacting Protein (Client) Cellular Process Effect of T2AA Reference
Unmodified PCNADNA Polymerase δ (Pol δ)DNA Replication (Lagging Strand Synthesis)Interaction Abolished nih.gov
Unmodified PCNAp21Cell Cycle ControlInteraction Inhibited nih.govcaymanchem.com
Monoubiquitinated PCNADNA Polymerase η (Pol η)Translesion Synthesis (TLS)Interaction Inhibited nih.govnih.gov
Monoubiquitinated PCNAREV1Translesion Synthesis (TLS)Interaction Inhibited nih.govnih.gov

By disrupting the PCNA-Pol δ interaction, T2AA stalls the core DNA replication machinery. nih.gov By simultaneously blocking the recruitment of TLS polymerases like Pol η and REV1, it cripples a key DNA damage tolerance pathway. nih.govnih.gov This dual inhibition prevents cells from both replicating their DNA normally and bypassing lesions encountered during replication. The result is an accumulation of unresolved DNA replication stress, leading to the formation of DSBs and the sensitization of cancer cells to DNA-damaging agents like cisplatin. acs.orgnih.gov The ability of T2AA to selectively rewire the PCNA interactome underscores its potential as a targeted therapeutic agent.

Compound and Protein Names

Abbreviation/Name Full Name
T2AA (hydrochloride)T2 amino alcohol (hydrochloride)
ATMAtaxia-Telangiectasia Mutated
BRCA1Breast Cancer gene 1
Chk1Checkpoint Kinase 1
Cisplatincis-diamminedichloroplatinum(II)
DNA Polymerase δ (Pol δ)DNA Polymerase Delta
DNA Polymerase η (Pol η)DNA Polymerase Eta
PCNAProliferating Cell Nuclear Antigen
REV1REV1 Reversionless 1
RPA32Replication Protein A 32 kDa subunit

Structural Activity Relationship Sar Studies and Analog Development of T2aa Hydrochloride

Identification of Key Pharmacophores for PCNA Inhibition

The journey to T2AA began with the discovery that T3 could inhibit the interaction between PCNA and a peptide containing the PCNA-interacting protein (PIP) box sequence. nih.govnih.gov Crystallographic studies revealed that T3 binds to the same cavity on PCNA that interacts with PIP-box containing proteins. nih.govnih.gov This binding site is a hydrophobic pocket on the surface of PCNA. nih.govresearchgate.net

The design of T2AA from T3 was a critical step in separating the PCNA inhibitory function from the hormonal activity of T3. T2AA, or (S)-4-(4-(2-amino-3-hydroxypropyl)-2,6-diiodophenoxy)phenol, lacks the 3'-iodine and the carboxylic acid group of T3, which are essential for its thyroid hormone activity. nih.gov This modification resulted in a compound with negligible hormonal effects but retained, and even slightly improved, its ability to inhibit the PCNA/PIP-box interaction with an IC50 value of approximately 1 μM. nih.govbio-techne.comrndsystems.com

The key pharmacophoric elements of T2AA responsible for its interaction with PCNA have been elucidated through structural and computational studies. These include:

The Di-iodophenoxy Group: The two iodine atoms are crucial for anchoring the molecule within the hydrophobic pocket of PCNA. nih.gov This di-iodo substitution pattern provides significant van der Waals interactions with the hydrophobic residues lining the binding cavity.

The Hydroxyphenoxy Group: The phenol (B47542) group contributes to the binding, likely through hydrogen bonding interactions with residues in the PCNA binding site.

The (S)-2-Amino-3-hydroxypropyl Side Chain: This moiety is critical for the inhibitory activity. The amino and hydroxyl groups can form key hydrogen bonds and electrostatic interactions with amino acid residues within the PCNA binding pocket. nih.gov The stereochemistry at the chiral center is also important for optimal binding.

The crystal structure of PCNA in complex with T2AA has shown that it binds not only to the PIP-box binding cavity but also to a surface adjacent to the subunit interface of the PCNA homotrimer, near the crucial Lys-164 residue. nih.gov This dual binding mode may contribute to its mechanism of action, which includes the disruption of interactions involving monoubiquitinated PCNA. nih.gov

Design Principles for T2AA (Hydrochloride) Analogs

The understanding of T2AA's key pharmacophores has guided the rational design of various analogs with the aim of improving potency, selectivity, and understanding the binding mechanism. A notable example is the development of T2Pt, an analog where the aminoalcohol moiety of T2AA was replaced with a cisplatin-like platinum structure. nih.gov This design was based on a hypothetical model of the PCNA/T2Pt interaction, aiming to create an irreversible inhibitor by alkylating specific residues within the binding pocket, namely M40 and H44. nih.gov

Another approach has been to use T2AA as a fragment in the development of more complex inhibitors. For instance, T2AA has been coupled to the N-terminus of peptoids to generate novel T2AA-conjugates. b-cdn.netacs.org This strategy leverages the known binding of T2AA to a hydrophobic subpocket while exploring additional interactions through the attached peptoid chains. acs.org The synthesis of these conjugates often involves solid-phase synthesis techniques. acs.orgresearchgate.net

These design principles highlight a strategy of maintaining the core T2AA scaffold responsible for initial binding and then introducing modifications to either enhance affinity, introduce covalent binding, or explore larger interaction surfaces on PCNA.

Computational Chemistry and Molecular Modeling Approaches

Computational methods have been instrumental in understanding the interactions of T2AA and its analogs with PCNA, guiding the design of new inhibitors.

Molecular docking simulations have been widely used to predict the binding poses of T2AA and its analogs within the PCNA binding site. researchgate.netnih.govacs.org These studies have consistently shown that T2AA and its derivatives occupy the hydrophobic pocket that normally accommodates the PIP-box of interacting proteins. researchgate.netnih.gov For example, the docking of T2Pt into the PIP-box binding cavity was guided by the co-crystal structure of PCNA with T3. nih.gov

Docking studies have also been used in a fragment-based approach, where T2AA itself is considered a fragment. In one study, T2AA was used as a starting fragment in a computational screen to design tripeptoid inhibitors. acs.org The docking of these designed peptoids helped to visualize their interactions within the PCNA binding site, including the hydrophobic pocket and the PIPM glutamine binding site. researchgate.net

Molecular dynamics (MD) simulations have provided deeper insights into the dynamic nature of the PCNA-ligand interactions. b-cdn.netacs.org MD simulations of PCNA in complex with T2AA and its peptoid analogs have been performed to understand the stability of the binding and to identify key interacting residues. b-cdn.netacs.org These simulations have revealed that ligands like T2AA can induce conformational changes in PCNA, and that the flexibility of the PCNA interface can accommodate different inhibitors. acs.orgplos.org

Analysis of MD trajectories has highlighted important contacts between the ligands and PCNA residues such as His44, Pro129, Pro234, Ala252, and Ile255. nih.gov These simulations have shown that while the inhibitors occupy the same general "anchoring" contacts as the native PL peptide, they also engage in unique interactions, demonstrating the adaptability of the PCNA binding site. nih.gov

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that starts with identifying small, low-molecular-weight compounds (fragments) that bind to the target protein. frontiersin.orgopenaccessjournals.comwikipedia.orgnih.govgardp.org T2AA, with its well-defined binding to a specific subpocket on PCNA, serves as an excellent starting point or fragment for FBDD approaches. acs.orgresearchgate.net

One such strategy involved using T2AA as a core fragment and computationally linking it with other fragments to create novel peptoid-based inhibitors. acs.org This "linked-multiple-fragment" screen leverages the known binding of T2AA to a hydrophobic subpocket while exploring additional binding interactions in adjacent subpockets. acs.org This approach led to the discovery of new peptoid inhibitors of PCNA with distinct features that block key protein-protein interactions. acs.org

The success of these FBDD strategies, informed by the structural and binding information of T2AA, demonstrates the utility of this approach in developing novel and potent PCNA inhibitors. By building upon a known, high-quality fragment like T2AA, researchers can more efficiently explore the chemical space around the PCNA binding site to design next-generation therapeutics. acs.org

Role of T2aa Hydrochloride As a Biochemical Probe in Research

Application in Investigating Protein-Protein Interactions (PPIs) of PCNA

T2AA's primary mechanism of action lies in its ability to disrupt the binding of proteins containing the PCNA-interacting protein (PIP) box to PCNA. nih.govprobechem.com This interaction is crucial for the assembly and function of the DNA replication and repair machinery. nih.gov Research has demonstrated that T2AA competitively binds to the PIP-box binding cavity on PCNA, thereby inhibiting the recruitment of essential proteins. nih.govnih.gov

A key finding is the potent inhibition of the interaction between PCNA and a PIP-box containing peptide, with a reported half-maximal inhibitory concentration (IC50) of approximately 1 μM. nih.govcaymanchem.commedchemexpress.com This inhibitory action extends to full-length proteins that are critical for cell cycle regulation and DNA repair, such as p21, which is known to be one of the tightest binding partners of PCNA. nih.govcaymanchem.com The ability of T2AA to abolish the interaction between PCNA and DNA polymerase δ within the cellular chromatin further highlights its efficacy as a specific inhibitor of PCNA-mediated PPIs. nih.govprobechem.com

Target InteractionInhibitorIC50Key Finding
PCNA / PIP-box peptideT2AA~1 μMDisrupts the fundamental interaction for recruiting proteins to PCNA. nih.govcaymanchem.commedchemexpress.com
PCNA / p21 (full-length)T2AANot specifiedInhibits interaction with a key cell cycle regulator. nih.govcaymanchem.com
PCNA / DNA polymerase δT2AANot specifiedAbolishes interaction in cellular chromatin, impacting DNA replication. nih.govprobechem.com

Utility in Dissecting DNA Replication and Repair Pathways

By disrupting PCNA's interactions, T2AA serves as an invaluable tool for studying the complexities of DNA replication and repair. Its application leads to the inhibition of de novo DNA synthesis, causing cells to arrest in the S-phase of the cell cycle. nih.govtocris.com This effect is a direct consequence of stalling DNA replication forks, which in turn induces DNA replication stress, characterized by the phosphorylation of key checkpoint proteins like Chk1 and RPA32. nih.gov

Furthermore, T2AA has been shown to significantly inhibit translesion DNA synthesis (TLS), a critical DNA damage tolerance mechanism. nih.govnih.gov This is particularly relevant in the context of chemotherapy, as T2AA can sensitize cancer cells to DNA damaging agents like cisplatin (B142131). nih.gov The compound hinders the repair of interstrand DNA cross-links (ICLs), a lethal form of DNA damage induced by cisplatin, by preventing the interaction of TLS polymerases, such as polymerase η and REV1, with monoubiquitinated PCNA. nih.govnih.gov This leads to an accumulation of DNA double-strand breaks (DSBs), ultimately enhancing the cytotoxic effects of the chemotherapeutic agent. nih.gov

Development and Validation of Cellular and Biochemical Assays

The specific inhibitory properties of T2AA have been instrumental in the development and validation of a range of assays used to probe DNA metabolism.

FRET-Based Assays for PCNA-PIP-box Interaction Inhibition

Förster Resonance Energy Transfer (FRET)-based assays have been developed to screen for and characterize inhibitors of the PCNA-PIP-box interaction in a high-throughput manner. In these assays, PCNA and a PIP-box containing peptide are labeled with a FRET donor and acceptor pair. The proximity of the donor and acceptor when the peptide is bound to PCNA results in a high FRET signal. T2AA has been utilized as a reference inhibitor in such assays to validate their accuracy and sensitivity. nih.gov The addition of T2AA disrupts the PCNA-peptide interaction, leading to a decrease in the FRET signal, with an IC50 value consistent with other biochemical assays. nih.govmdpi.com This demonstrates the suitability of FRET-based platforms for identifying novel PCNA inhibitors. nih.gov

BrdU Incorporation Assays for DNA Replication Measurement

Bromodeoxyuridine (BrdU) incorporation assays are a standard method for measuring DNA synthesis and cell proliferation. bio-rad-antibodies.comnih.gov In these assays, the thymidine (B127349) analog BrdU is added to cell cultures and is incorporated into newly synthesized DNA during the S-phase. bio-rad-antibodies.com The amount of incorporated BrdU, detected by specific antibodies, is directly proportional to the rate of DNA replication. cellsignal.com Researchers have employed BrdU incorporation assays to quantify the inhibitory effect of T2AA on DNA replication. nih.gov Treatment of cells with T2AA leads to a dose-dependent decrease in BrdU incorporation, providing a quantitative measure of its ability to halt DNA synthesis. nih.gov

Neutral Comet Assays for DNA Double-Strand Break Quantification

The neutral comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA double-strand breaks (DSBs). mdpi.com Under neutral pH conditions, fragmented DNA migrates out of the nucleus during electrophoresis, forming a "comet tail," the intensity of which is proportional to the amount of DNA damage. This assay has been crucial in demonstrating that T2AA enhances the formation of DSBs induced by cisplatin. nih.govnih.gov While treatment with T2AA alone does not significantly increase comet tail formation, its combination with cisplatin results in a substantial increase in DSBs, indicating that T2AA potentiates the DNA-damaging effects of cisplatin by inhibiting repair pathways. nih.gov

AssayPurposeApplication with T2AAKey Finding with T2AA
FRET-Based Assay Quantify inhibition of PCNA-PIP-box interactionValidate the assay using T2AA as a known inhibitor. nih.govT2AA disrupts the interaction with a measurable IC50, confirming assay validity. nih.govmdpi.com
BrdU Incorporation Assay Measure the rate of DNA replication. bio-rad-antibodies.comnih.govQuantify the inhibitory effect of T2AA on DNA synthesis. nih.govT2AA causes a dose-dependent decrease in BrdU incorporation, indicating inhibition of DNA replication. nih.gov
Neutral Comet Assay Detect and quantify DNA double-strand breaks. mdpi.comAssess the impact of T2AA on DNA damage, particularly in combination with other agents. nih.govT2AA significantly enhances the formation of cisplatin-induced DNA double-strand breaks. nih.govnih.gov
Clonogenic Survival Assay Determine the long-term proliferative capacity of cells after treatment. toxys.comresearchgate.netEvaluate the ability of T2AA to sensitize cancer cells to DNA damaging agents. nih.govT2AA significantly reduces the clonogenic survival of cancer cells treated with cisplatin. nih.gov

Clonogenic Survival Assays for Cellular Response to DNA Damage

The clonogenic survival assay is a definitive method to assess the ability of single cells to proliferate and form colonies after exposure to cytotoxic agents. toxys.comresearchgate.net This assay measures the long-term reproductive integrity of cells. To validate the chemotherapeutic potential of inhibiting PCNA, clonogenic survival assays have been performed on cancer cell lines such as HeLa and U2OS. nih.gov These studies have shown that while T2AA alone has a modest effect on colony formation, its combination with cisplatin leads to a significant reduction in the clonogenic survival of these cancer cells. nih.govacs.org This synergistic effect underscores the potential of targeting PCNA to enhance the efficacy of conventional cancer therapies.

Use in Preclinical Studies to Understand Mechanistic Synergy with DNA-Damaging Agents

The compound T2AA (hydrochloride) has emerged as a critical biochemical probe for investigating the intricacies of the DNA Damage Response (DDR). As a small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), T2AA provides a powerful tool to explore how disrupting specific DNA repair pathways can sensitize cancer cells to the cytotoxic effects of DNA-damaging agents. Preclinical research has focused on elucidating the mechanistic basis of this synergy, revealing how co-administration of T2AA can overcome drug resistance and enhance therapeutic efficacy in various cancer models.

PCNA is a central scaffold protein in DNA replication and repair, coordinating the activity of numerous enzymes involved in pathways like translesion DNA synthesis (TLS), which allows cells to tolerate DNA damage. researchgate.netnih.gov DNA-damaging agents, such as platinum-based chemotherapies, create lesions that stall DNA replication. biomedpharmajournal.orgdovepress.com Healthy cells, and particularly cancer cells, rely on repair pathways coordinated by PCNA to bypass this damage and survive. researchgate.net T2AA functions by inhibiting the crucial interactions between PCNA and its partner proteins, effectively crippling these repair mechanisms. nih.gov Specifically, studies have shown that T2AA hinders the association of PCNA with TLS polymerases like pol η and REV1. nih.gov By preventing the repair of drug-induced DNA lesions, T2AA leads to an accumulation of unresolved DNA damage, which escalates to more lethal forms, such as DNA double-strand breaks (DSBs), ultimately triggering cell death. nih.govnih.gov

Preclinical studies have demonstrated a significant synergistic effect when combining T2AA with conventional DNA-damaging agents. For instance, T2AA has been shown to synergize with cisplatin, a chemotherapy drug that causes DNA interstrand cross-links (ICLs). researchgate.netnih.gov In cancer cells treated with both cisplatin and T2AA, the repair of these ICLs is significantly delayed. nih.gov This inhibition of repair leads to a marked increase in the formation of DSBs, a highly lethal form of DNA damage. nih.gov The increased level of DSBs is evidenced by the enhanced formation of co-localized foci of DNA damage marker proteins such as phospho-ATM and 53BP1, and the upregulation of phospho-BRCA1. nih.gov This mechanistic synergy results in significantly reduced clonogenic survival of cancer cells compared to treatment with cisplatin alone. nih.gov

The synergistic potential of T2AA extends beyond platinum-based agents. Research involving the NQO1-bioactivatable drug, β-lapachone, has shown that T2AA can dramatically increase its cytotoxicity in cancer cells with high NQO1 expression. nih.gov In this context, T2AA amplifies the DNA damage induced by β-lapachone. nih.gov The combination therapy prevents DNA repair, augments the formation of DSBs, and leads to the hyperactivation of Poly (ADP-ribose) polymerase 1 (PARP1), culminating in catastrophic energy loss and cell death through programmed necrosis. nih.gov These findings underscore the role of T2AA in potentiating the effects of agents that induce oxidative stress and DNA lesions. nih.gov

The exploration of T2AA's synergistic action provides a preclinical proof-of-concept for targeting PCNA to overcome resistance to established cancer therapies. researchgate.net By dissecting these mechanisms, researchers gain valuable insights into the vulnerabilities of cancer cells and can devise rational combination strategies. The ability of T2AA to convert sublethal DNA damage into lethal lesions positions it as a key research tool for developing novel therapeutic approaches that exploit the reliance of tumors on specific DNA repair pathways.

Interactive Data Table: Preclinical Synergy of T2AA with DNA-Damaging Agents

DNA-Damaging AgentCancer Model / Cell LineKey Mechanistic FindingObserved Synergistic Outcome
Cisplatin General cancer cell linesT2AA inhibits PCNA-mediated repair of interstrand cross-links (ICLs), hindering interactions with pol η and REV1. nih.govEnhanced formation of DNA double-strand breaks (DSBs), increased activation of damage markers (phospho-ATM, 53BP1), and chemosensitization of cells. nih.gov
Doxorubicin Drug-resistant tumor cellsT2AA and related compounds show selective synergy in contexts of resistance to DNA-damaging agents. researchgate.netEnhanced effects on tumor cell growth and viability in drug-resistant models. researchgate.net
β-lapachone MCF-7 (breast), BxPC-3 (pancreatic), MiaPaCa2 (pancreatic), A549 (lung)T2AA amplifies β-lapachone-induced DNA damage by inhibiting PCNA-dependent repair. nih.govIncreased DSB formation, PARP1 hyperactivation, G1/S phase cell cycle arrest, and programmed necrosis in NQO1-positive cancer cells. nih.gov

Advanced Research Methodologies and Techniques Employed in T2aa Hydrochloride Studies

Recombinant Protein Expression and Purification for PCNA Interaction Studies

To investigate the direct interaction between T2AA and PCNA, researchers utilize recombinant protein technology. This involves producing large quantities of pure, functional PCNA protein.

Methods and Findings:

Expression Systems: E. coli is a common host for expressing recombinant human PCNA. Plasmids such as pET30a and pGEX4T-1 are used to carry the PCNA gene, often with tags like His-S-tag or Glutathione S-transferase (GST) to facilitate purification. nih.gov

Purification Techniques: Affinity chromatography is a key step in purifying the expressed PCNA. The tags allow the protein to bind to a specific resin, separating it from other cellular components. Subsequent purification steps may include ion exchange and size-exclusion chromatography to achieve high purity.

Interaction Assays: Once purified, the interaction between PCNA and T2AA can be quantified. T2AA has been shown to inhibit the interaction between PCNA and a peptide containing the PCNA-interacting protein (PIP) box with an IC50 value of approximately 1 μM. caymanchem.commedchemexpress.com This demonstrates a direct inhibitory effect of T2AA on PCNA's ability to bind with its partner proteins. caymanchem.commedchemexpress.com Studies have also confirmed that T2AA disrupts the interaction between PCNA and the full-length p21 protein. caymanchem.commedchemexpress.com

Cell-Based Assays for Functional Validation (e.g., U2OS, HeLa Cell Lines)

To understand the effects of T2AA in a biological context, researchers employ various cell-based assays using human cancer cell lines like U2OS (osteosarcoma) and HeLa (cervical cancer). These cells are chosen for their robust growth and established use in cancer and cell biology research. nih.govnih.gov

Key Assays and Findings:

Clonogenic Survival Assays: This long-term assay assesses the ability of a single cell to grow into a colony. When U2OS and HeLa cells were treated with the DNA-damaging agent cisplatin (B142131) followed by T2AA, their ability to form colonies was significantly reduced compared to treatment with cisplatin alone. nih.gov This indicates that T2AA sensitizes cancer cells to cisplatin. nih.gov

DNA Replication and Cell Growth Inhibition: T2AA has been demonstrated to inhibit DNA replication and cell growth in both U2OS and HeLa cells in a concentration-dependent manner. caymanchem.combertin-bioreagent.com At a concentration of 20 μM, T2AA induces cell cycle arrest at the S phase. caymanchem.combertin-bioreagent.com

DNA Damage Response: Neutral comet assays have revealed that T2AA enhances the formation of DNA double-strand breaks (DSBs) induced by cisplatin. caymanchem.comnih.gov This is further supported by the observation of increased phosphorylation of ATM (a key protein in the DSB response) and BRCA1, and the formation of co-localized foci of phospho-ATM and 53BP1 in cisplatin-treated cells that also received T2AA. nih.gov

Table 1: Summary of T2AA Effects in Cell-Based Assays

AssayCell LinesTreatmentKey FindingCitation
Clonogenic SurvivalU2OS, HeLaCisplatin + T2AASignificantly reduced cell survival compared to cisplatin alone. nih.gov
Cell GrowthU2OS, HeLaT2AAConcentration-dependent inhibition of cell growth. caymanchem.combertin-bioreagent.com
Cell Cycle AnalysisU2OS, HeLa20 μM T2AAArrest at the S phase of the cell cycle. caymanchem.combertin-bioreagent.com
Neutral Comet AssayU2OSCisplatin + T2AAEnhanced formation of DNA double-strand breaks. caymanchem.comnih.gov
Protein PhosphorylationU2OS, HeLaCisplatin + T2AAIncreased phosphorylation of ATM and BRCA1. nih.gov

Immunofluorescence and Flow Cytometry for Subcellular Localization and Cellular Responses

Immunofluorescence and flow cytometry are powerful techniques used to visualize the location of proteins within cells and to analyze cellular responses to treatment on a single-cell level.

Applications in T2AA Research:

Subcellular Localization: Immunofluorescence microscopy is used to determine the spatial distribution of proteins. nih.gov Studies have shown that T2AA reduces the cellular colocalization of PCNA and DNA polymerase δ, indicating that it disrupts their functional interaction at sites of DNA replication. caymanchem.com In response to DNA damage, proteins like NBS1 are recruited to the nucleoli, a process that can be visualized using this technique. uzh.ch

Flow Cytometry for Cellular Responses: Flow cytometry allows for the quantitative analysis of large cell populations. kcasbio.com It can be used to measure various cellular parameters, including cell cycle distribution, apoptosis, and the expression of specific markers. thermofisher.comprobeinctcl.com For instance, after treatment with T2AA, flow cytometry can precisely quantify the percentage of cells arrested in the S phase. caymanchem.combertin-bioreagent.com This technique is also crucial for assays like the DR-GFP recombination assay, which measures the efficiency of homologous recombination repair and has shown that T2AA can inhibit this process. nih.gov

Gene Expression Profiling and Proteomics in Response to T2AA (Hydrochloride) Treatment

To gain a comprehensive understanding of the cellular changes induced by T2AA, researchers employ large-scale "omics" approaches like gene expression profiling and proteomics.

Methodologies and Potential Insights:

Gene Expression Profiling: This technique, often performed using DNA microarrays or RNA sequencing, measures the messenger RNA (mRNA) levels of thousands of genes simultaneously. thermofisher.com By comparing the gene expression profiles of cells treated with T2AA to untreated cells, researchers can identify which genes and cellular pathways are affected by the compound. thermofisher.comnih.gov This can reveal novel mechanisms of action and potential biomarkers for drug sensitivity.

Proteomics: Proteomics focuses on the large-scale study of proteins, their structures, and functions. oup.com Techniques like mass spectrometry-based proteomics can be used to identify changes in the levels and post-translational modifications of proteins in response to T2AA treatment. researchgate.netbiorxiv.org For example, a proteomics approach could identify proteins whose interaction with PCNA is most significantly disrupted by T2AA. Multi-layered chromatin proteomics can provide a dynamic view of the DNA damage response by characterizing changes in chromatin-associated proteins and histone modifications. oup.comoup.com

High-Throughput Screening (HTS) Methodologies for Novel PCNA Inhibitor Discovery

The discovery of T2AA was a result of efforts to find small molecules that could inhibit PCNA. High-throughput screening (HTS) is a key methodology in this process, allowing for the rapid testing of large libraries of chemical compounds.

Approaches and Discoveries:

Computational and In Silico Screening: Before physical screening, computational methods can be used to filter large compound libraries to identify molecules with a higher probability of binding to the target protein. nih.govacs.org This approach was used to identify potential PCNA inhibitors by targeting the PIP-box binding site. nih.gov

Biomolecular Screening Assays: These are laboratory-based assays designed for automation to test thousands of compounds. A recent HTS effort led to the discovery of the thyroxine class of PCNA inhibitors, which includes T2AA. nih.gov Another example is the development of a quantitative HTS assay for PCNA ubiquitination using PerkinElmer's AlphaScreen technology. researchgate.net

Fragment-Based Screening: This approach involves screening smaller chemical fragments that can be linked together to create a more potent inhibitor. An N-alkyl-glycine amide-based scaffold was used in a computational-based linked-multiple-fragment screen to discover new potential PCNA inhibitors. nih.govacs.org

Future Research Directions and Translational Perspectives for T2aa Hydrochloride

Elucidation of Broader PCNA Interaction Networks and T2AA (Hydrochloride)'s Impact

Proliferating Cell Nuclear Antigen (PCNA) is a critical scaffold protein, mediating a vast network of protein-protein interactions essential for genome stability. acs.orgplos.org It is estimated that over 200 proteins interact with PCNA, participating in a wide array of processes including DNA replication, DNA damage repair, cell cycle control, and chromatin remodeling. acs.orgnih.gov These interactions are often mediated by conserved motifs, such as the PCNA-interacting protein (PIP) box. acs.orgnih.govapimtherapeutics.com

T2AA was developed as a small molecule inhibitor that disrupts the binding of PIP-box-containing proteins to PCNA. nih.gov It effectively inhibits the interaction between PCNA and a PIP-box peptide with an IC50 value of approximately 1 µM. nih.govcaymanchem.com Specifically, T2AA has been shown to disrupt the interaction of PCNA with key proteins like the cell cycle inhibitor p21 and the replicative DNA polymerase δ. nih.govbertin-bioreagent.comnetascientific.com

Crucially, structural studies revealed that T2AA's impact extends beyond the PIP-box interface. nih.govnih.gov Crystallography of the PCNA-T2AA complex showed that two T2AA molecules bind to each PCNA monomer. plos.org One molecule occupies the hydrophobic pocket where PIP-box proteins bind, while a second molecule binds to an adjacent site near Lysine (B10760008) 164 (K164). plos.orgnih.govnih.gov This K164 residue is a critical site for post-translational modifications, particularly monoubiquitination by the RAD18 E3 ligase, which is essential for recruiting translesion synthesis (TLS) polymerases to bypass DNA damage. nih.govnih.gov By binding near this site, T2AA inhibits the interaction of monoubiquitinated PCNA with TLS polymerases like pol η and REV1, without blocking the monoubiquitination process itself. nih.govnih.gov This dual-binding mechanism allows T2AA to modulate a broader network of PCNA interactions than simple PIP-box competitors, affecting both replicative and damage-response pathways.

Future research will likely focus on using proteomics and advanced imaging to map the full extent of the PCNA interactome in various cell types and disease states and to determine how T2AA selectively perturbs these complex networks. Understanding which specific PCNA-protein interactions are most sensitive to T2AA will be key to elucidating its precise mechanism of action and identifying potential biomarkers for its activity.

Refinement of PCNA Inhibitor Design Principles Based on T2AA (Hydrochloride) Insights

The development of T2AA has provided invaluable insights for the structure-based design of new and more potent PCNA inhibitors. T2AA is a derivative of the thyroid hormone 3,3',5-triiodothyronine (T3), which was first identified as a compound that could compete with PIP-box peptides for PCNA binding. nih.gov T2AA was specifically engineered as a T3 analog that lacks hormonal activity. nih.gov

A key insight from comparing T2AA and its parent compound, T3, comes from their distinct binding modes. While both bind the PIP-box cavity, only T2AA occupies the second site near K164 at the interface between PCNA homotrimer subunits. nih.gov This difference is attributed to a subtle structural change: T3 is an amino acid, whereas T2AA is an amino alcohol with a basic amino group. nih.gov This basic group on T2AA is positioned to form a salt bridge with the residue Glu-109 on the PCNA surface, an interaction that is not possible for T3. nih.gov This discovery highlights that targeting the PCNA homotrimer interface, in addition to the canonical PIP-box pocket, is a viable strategy for developing dual-binding inhibitors.

This principle is already being applied. The T2AA structure is being used as an "anchor fragment" in computational and synthetic efforts to create novel, more complex inhibitors. acs.orgnih.gov For example, researchers have designed and synthesized tripeptoids, such as T2AA-NEal-NTyr, which incorporate the T2AA fragment linked to other chemical moieties to explore additional subpockets on the PCNA surface. acs.orgresearchgate.net These next-generation compounds leverage the initial binding of the T2AA fragment to achieve potentially higher affinity and greater specificity. acs.orgnih.gov Molecular dynamics simulations have confirmed that these new ligands induce distinct conformational changes in PCNA compared to T2AA, suggesting that they may possess unique functional properties. acs.orgresearchgate.net Future inhibitor design will continue to build on these principles, using the dual-binding mechanism of T2AA as a blueprint to develop functionally selective modulators of specific PCNA activities.

Investigation of T2AA (Hydrochloride)'s Modulatory Effects on Diverse DNA-Related Processes

T2AA's ability to interfere with multiple PCNA functions results in significant modulation of various DNA-related processes. Its most direct effect is the inhibition of DNA replication. caymanchem.combertin-bioreagent.com By disrupting the interaction between PCNA and DNA polymerase δ, T2AA abolishes the processivity of the replication machinery, leading to stalled replication forks. nih.gov This replication stress causes the phosphorylation of checkpoint kinases like Chk1 and induces cell cycle arrest in the S-phase. nih.govbertin-bioreagent.com

Beyond replication, T2AA has profound effects on DNA damage repair pathways. It is a potent inhibitor of translesion DNA synthesis (TLS), a mechanism that allows cells to tolerate certain types of DNA damage. nih.govnih.gov This is a direct consequence of its ability to block the interaction between monoubiquitinated PCNA and TLS polymerases. nih.govnih.gov Furthermore, T2AA has been shown to inhibit the repair of highly toxic interstrand DNA cross-links (ICLs), a process that relies on TLS. nih.govnih.govmedchemexpress.com By preventing the resolution of ICL repair intermediates, T2AA enhances the formation of DNA double-strand breaks (DSBs). caymanchem.comnih.govnih.govmedchemexpress.com This accumulation of DSBs, coupled with the inhibition of their repair, leads to increased cell death and sensitizes cancer cells to DNA-damaging agents like cisplatin (B142131). nih.govcaymanchem.comnih.gov

Future studies will aim to dissect these effects with greater precision. For instance, investigating how T2AA impacts other PCNA-dependent repair pathways, such as base excision repair, mismatch repair, and homologous recombination, will provide a more complete picture of its cellular activities. acs.orgnih.gov Understanding the interplay between T2AA-induced replication stress and the inhibition of specific repair pathways could reveal novel therapeutic vulnerabilities in cancer cells.

Development of Novel Chemical Probes and Research Tools Inspired by T2AA (Hydrochloride) Structure

The unique mechanism of T2AA makes it not only a potential therapeutic agent but also a valuable chemical probe for studying PCNA biology. nih.gov Its ability to selectively inhibit a subset of PCNA's functions—disrupting PIP-box and mono-ubiquitin-mediated interactions while leaving the PCNA trimer intact—allows researchers to probe the specific roles of these pathways in genome maintenance. plos.org For example, T2AA can be used to functionally separate the roles of replicative polymerases from those of TLS polymerases in response to specific types of DNA damage.

The structure of T2AA is serving as a scaffold for the development of new research tools. As mentioned, fragment-based drug design approaches are using T2AA as a starting point to build more complex molecules. nih.gov These novel peptoid-based ligands and other derivatives could be synthesized with fluorescent tags or biotin (B1667282) labels, creating powerful probes for use in biochemical and cell-based assays, such as fluorescence polarization, pull-down assays, and high-resolution microscopy. researchgate.net Such tools would enable direct visualization of PCNA-ligand interactions in real-time and facilitate the screening for new inhibitors that target distinct sites on the PCNA surface.

The development of a suite of chemical probes inspired by T2AA, each with slightly different specificities for the various pockets on the PCNA surface, would be a significant advancement. This would allow for a more nuanced dissection of PCNA's many roles and could help to functionally classify the hundreds of proteins that form the PCNA interaction network. acs.org

Exploration of PCNA Inhibition in Various Biological Contexts Beyond DNA Repair

While PCNA is best known as the "maestro of the replication fork," its functions extend beyond the nucleus and canonical DNA repair pathways. bertin-bioreagent.comescholarship.org Emerging research has identified PCNA in the cytoplasm, where it partakes in processes like apoptosis and metabolism. escholarship.org Cytosolic PCNA has been shown to bind and sequester apoptotic procaspases, thereby inhibiting cell death. escholarship.org This suggests that PCNA inhibitors could have pro-apoptotic effects independent of their actions on DNA replication.

A significant finding is the direct interaction between PCNA and the androgen receptor (AR), a key driver of prostate cancer. spandidos-publications.com The AR protein contains a PIP-box sequence, and PCNA was found to form a complex with both full-length AR and its splice variants. spandidos-publications.com Importantly, T2AA was shown to attenuate this interaction, leading to the inhibition of AR transcriptional activity and the expression of AR target genes. spandidos-publications.com This discovery positions PCNA inhibition as a potential strategy to target hormone-driven cancers and highlights a role for PCNA in transcriptional regulation.

PCNA has also been implicated in regulating the tumor microenvironment and transcription-replication conflicts. apimtherapeutics.com Future research should explore the impact of T2AA and other PCNA inhibitors in these broader biological contexts. Investigating the effect of T2AA on cancer cell metabolism, its potential to modulate inflammatory responses through its cytosolic functions, and its ability to interfere with transcription factor activity could uncover novel applications for this class of inhibitors. escholarship.org These explorations will be crucial for understanding the full therapeutic potential of targeting PCNA in a variety of diseases beyond those simply characterized by rapid proliferation.

Q & A

Q. What are the established protocols for synthesizing T2AA (hydrochloride) in laboratory settings?

T2AA (hydrochloride) synthesis typically involves coupling reactions under controlled pH and temperature conditions. For example, hydrochlorides are often prepared by reacting the free base with hydrochloric acid in anhydrous ethanol, followed by crystallization . Validation of purity requires techniques like HPLC (≥98% purity) and spectroscopic methods (e.g., NMR for structural confirmation). Researchers should cross-reference protocols from peer-reviewed journals and prioritize reproducibility by documenting reaction parameters (e.g., stoichiometry, solvent ratios) .

Q. How is T2AA (hydrochloride) characterized for stability under varying storage conditions?

Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and analysis via techniques like mass spectrometry to identify degradation products. For hygroscopic hydrochloride salts, moisture-sensitive storage (desiccators, inert atmosphere) is critical. Data should be tabulated to compare degradation rates across conditions, with statistical validation of results .

Q. What in vitro models are appropriate for studying T2AA (hydrochloride)’s mechanism of action?

Cell-based assays (e.g., receptor binding studies or enzyme inhibition assays) should be designed with positive/negative controls and dose-response curves. For example, IC₅₀ values derived from fluorometric assays can quantify potency. Researchers must account for solvent interference (e.g., DMSO concentrations ≤0.1%) and validate results across multiple cell lines .

Q. What are the known toxicological thresholds for T2AA (hydrochloride) in preclinical models?

Acute toxicity studies in rodents (LD₅₀ determination) and subchronic assays (28-day exposure) are standard. Data should include histopathology, hematological parameters, and organ weight ratios. Cross-species extrapolation requires caution due to metabolic differences; dose normalization (mg/kg vs. body surface area) is recommended .

Advanced Research Questions

Q. How can experimental design mitigate confounding variables in T2AA (hydrochloride) pharmacokinetic studies?

Use factorial designs to isolate variables (e.g., route of administration, formulation excipients). For instance, a 2×2 factorial study comparing oral vs. intravenous delivery with/without viscosity-reducing agents (e.g., pyridoxine hydrochloride analogs) can clarify bioavailability differences. Randomization and blinding are essential to reduce bias .

Q. How should researchers resolve contradictions in T2AA (hydrochloride)’s reported efficacy across studies?

Meta-analyses of published data should stratify results by experimental conditions (e.g., cell type, assay sensitivity). For example, discrepancies in IC₅₀ values may arise from variations in ATP concentrations in kinase assays. Sensitivity analyses and Bayesian statistical models can quantify uncertainty and identify outlier datasets .

Q. What strategies optimize T2AA (hydrochloride) formulations for enhanced tissue penetration?

Hydrogel-based delivery systems (e.g., metformin hydrochloride hydrogels) provide a template for sustained release. Experimental design tools like response surface methodology (RSM) can optimize variables (e.g., polymer concentration, crosslinking density). In vivo validation should include biodistribution studies using radiolabeled analogs .

Q. How do researchers validate target engagement of T2AA (hydrochloride) in complex biological systems?

Techniques like thermal proteome profiling (TPP) or cellular thermal shift assays (CETSA) can confirm target binding in live cells. Complementary methods, such as CRISPR-Cas9 knockout models, are necessary to establish causality. Data should be cross-validated with orthogonal assays (e.g., SPR for binding kinetics) .

Q. What computational tools predict T2AA (hydrochloride)’s interactions with off-target proteins?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding affinities. Researchers should curate protein libraries from databases like PDB and UniProt, prioritizing high-sequence-similarity targets. Experimental validation via pulldown assays or proteomics is critical to reduce false positives .

Q. How can researchers address batch-to-batch variability in T2AA (hydrochloride) synthesis?

Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification (e.g., reaction time, purification steps). Analytical comparability studies (e.g., DSC for polymorph characterization) ensure consistency. Statistical process control (SPC) charts monitor variability over production cycles .

Methodological Notes

  • Data Contradiction Analysis : Use funnel plots to detect publication bias and mixed-effects models to account for heterogeneity in meta-analyses .
  • Ethical Compliance : Adhere to OECD guidelines for animal studies and obtain institutional review board (IRB) approval for human-derived samples .
  • Resource Allocation : Reference tools like the EPA’s literature search strategies for systematic reviews and prioritize primary literature over vendor-supplied data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.